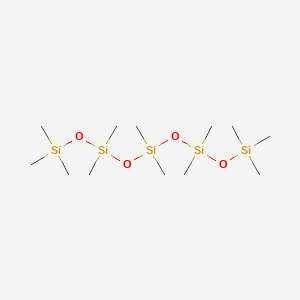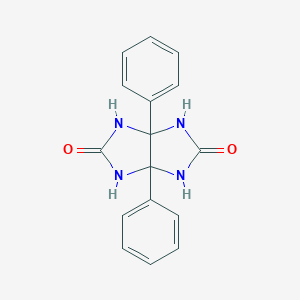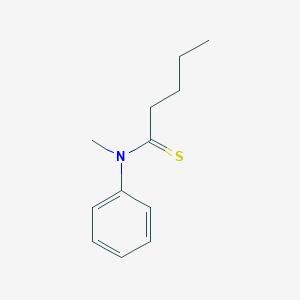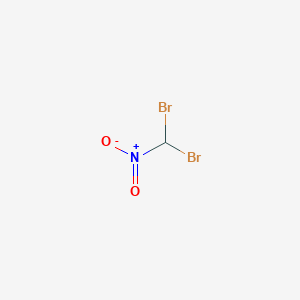
ブルメノールB
概要
説明
Differentiation-inducing factor-3 (DIF-3) is a chemical compound originally isolated from the cellular slime mold Dictyostelium discoideum. DIF-3 is known for its potent anti-tumor properties and its ability to induce differentiation in certain cell types. It acts by activating glycogen synthase kinase-3 beta (GSK-3β), which facilitates the degradation of cyclin D1 and c-Myc, resulting in reduced expression levels of these proteins .
科学的研究の応用
DIF-3 has a wide range of scientific research applications, including:
Chemistry: DIF-3 and its derivatives are used as chemical probes to study cellular signaling pathways and protein interactions.
Biology: DIF-3 is used to investigate cell differentiation, proliferation, and apoptosis in various cell types.
Medicine: DIF-3 has shown promise as an anti-tumor agent, particularly in the treatment of leukemia and other cancers. It is also being studied for its potential to modulate immune responses and treat inflammatory diseases.
Industry: DIF-3 is used in the development of new pharmaceuticals and as a tool for drug discovery and development
作用機序
DIF-3 exerts its effects by activating glycogen synthase kinase-3 beta (GSK-3β), which leads to the degradation of cyclin D1 and c-Myc. This results in reduced expression levels of these proteins, inhibiting cell proliferation and inducing cell cycle arrest. DIF-3 also inhibits the Wnt/β-catenin signaling pathway, further contributing to its anti-tumor effects. The compound localizes mainly to the mitochondria, where it disrupts mitochondrial activity and induces apoptosis in cancer cells .
将来の方向性
生化学分析
Biochemical Properties
Blumenol B, like other blumenols, is involved in biochemical reactions related to plant-fungi symbiosis . It interacts with various biomolecules, including enzymes and proteins, within both the plant and fungal cells . The nature of these interactions is complex and multifaceted, involving both the synthesis and transport of Blumenol B from roots to shoots .
Cellular Effects
Blumenol B has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, the presence of Blumenol B is indicative of arbuscular mycorrhizal fungi colonization in plant roots .
Molecular Mechanism
The molecular mechanism of Blumenol B involves its synthesis in the roots and transport to the shoots . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Blumenol B change over time. It has been observed that Blumenol B levels reliably indicate arbuscular mycorrhizal fungi colonization three weeks after inoculation . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Blumenol B is involved in specific metabolic pathways related to plant-fungi symbiosis . It interacts with various enzymes and cofactors within these pathways . The presence of Blumenol B can also affect metabolic flux or metabolite levels .
Transport and Distribution
Blumenol B is transported from the roots to the shoots in plants . This transport process involves specific transporters and binding proteins . The distribution of Blumenol B within cells and tissues can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Blumenol B is primarily within the roots of plants, where it is synthesized . From there, it is transported to the shoots . The activity or function of Blumenol B can be affected by its subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIF-3 involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of DIF-3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is purified using techniques such as chromatography and recrystallization to achieve the required purity standards .
化学反応の分析
Types of Reactions
DIF-3 undergoes various chemical reactions, including:
Oxidation: DIF-3 can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on DIF-3, altering its chemical properties and biological effects.
Substitution: Substitution reactions can introduce new functional groups into the DIF-3 molecule, potentially enhancing its activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various DIF-3 derivatives, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
類似化合物との比較
DIF-3 is part of a family of differentiation-inducing factors, including DIF-1 and DIF-2. While all these compounds share similar core structures, they differ in their functional groups and biological activities. DIF-3 is unique in its potent anti-tumor properties and its ability to induce cell cycle arrest through the activation of GSK-3β. Other similar compounds include butoxy-DIF-3 (Bu-DIF-3) and various fluorescent derivatives like BODIPY-DIF-3, which are used to study the cellular localization and function of DIF-3-like molecules .
特性
IUPAC Name |
(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFGGNDZOPNFG-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(CC[C@@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



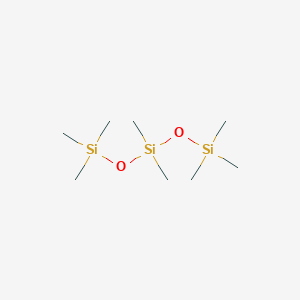
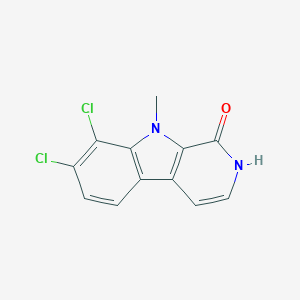
![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)

